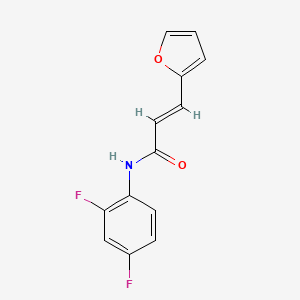

(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLBFFHBZYZNDG-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluoroaniline and furan-2-carbaldehyde.

Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2,4-difluoroaniline with furan-2-carbaldehyde under acidic conditions.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amine.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding affinities.

Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK/ERK pathway, leading to the inhibition of pro-inflammatory cytokines and cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

- Chlorinated Cinnamamides (): 3,4-Dichlorocinnamanilides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide) demonstrated broad-spectrum activity against Staphylococcus aureus, MRSA, and mycobacterial strains (IC₅₀: 1.6–1.9 µM). Electron-withdrawing groups (Cl, CF₃) on the anilide ring enhanced potency but increased cytotoxicity .

-

- (2E)-N-(2,4-Difluorophenyl)-3-phenylprop-2-enamide (2k) showed antiplasmodial activity (IC₅₀: 1.9 µM) against Plasmodium falciparum .

- Furan vs. Phenyl Moieties : The furan ring in the target compound introduces polarity and π-electron density, which may alter binding interactions compared to purely phenyl-based analogs .

Anti-inflammatory Activity

- (2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (20) attenuated NF-κB activation more effectively than cinnamic acid, highlighting the role of halogenation in anti-inflammatory activity .

Physicochemical Properties and SAR

Lipophilicity and Cytotoxicity

- Lipophilicity Trends: Higher lipophilicity (logD₇.₄) correlates with enhanced antimicrobial activity but also increased cytotoxicity. For example, 3,4-dichlorocinnamanilides (logD: 3.8–4.2) showed potent activity but significant cytotoxicity .

Electron-Withdrawing Effects

- Meta- and para-substitutions with CF₃ or Cl on the anilide ring improve antimicrobial activity by enhancing electron withdrawal, stabilizing amide bonds, and improving target binding .

- Target Compound : The 2,4-difluorophenyl group provides moderate electron withdrawal, balancing activity and pharmacokinetic properties .

Structural Analogues and Activity Profiles

Biological Activity

(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide, also known by its CAS number 471286-52-9, is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group and a furan ring connected through a prop-2-enamide linkage. Its molecular formula is , with a molecular weight of approximately 253.22 g/mol. The unique combination of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory processes and cancer cell proliferation.

Key Mechanisms:

- Inhibition of Inflammatory Pathways: The compound modulates the NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines.

- Anticancer Activity: It has been shown to inhibit cell proliferation in several cancer cell lines by targeting the MAPK/ERK pathway.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Anti-inflammatory | 10.5 | RAW 264.7 | |

| Anticancer (breast cancer) | 15.0 | MCF-7 | |

| Anticancer (lung cancer) | 12.0 | A549 |

Case Studies and Research Findings

-

Anti-inflammatory Effects:

A study evaluated the compound's ability to reduce inflammation in RAW 264.7 macrophages. The results indicated that this compound significantly decreased the secretion of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. -

Anticancer Activity:

In vitro studies showed that this compound inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 12 µM respectively. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways. -

Enzyme Interaction Studies:

Further investigations revealed that this compound acts as a reversible inhibitor of certain enzymes involved in cancer metabolism, highlighting its potential for drug development in oncology.

Comparison with Related Compounds

To contextualize the biological activity of this compound, it can be compared with similar compounds:

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| (2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide | 20.0 | Anticancer |

| (2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide | 18.5 | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via a two-step protocol: (1) coupling 2,4-difluoroaniline with a furan-containing propenoic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane, and (2) purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored by TLC and validated via FT-IR (C=O stretch at ~1650 cm⁻¹) and LC-MS for intermediate characterization .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is typically required for biological assays.

- Structural Confirmation :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), furan protons (δ 7.2–7.5 ppm), and the enamide proton (δ 8.1–8.3 ppm, doublet, J = 15 Hz) .

- X-ray Crystallography : Single-crystal analysis confirms the (2E) configuration and dihedral angles between aromatic rings .

Q. What solvents are suitable for this compound given its solubility profile?

- Methodological Answer : Based on analogs like (2E)-N-(4-bromophenyl)-3-ethoxypropenamide, the compound is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Aqueous solubility is limited (<0.1 mg/mL), necessitating DMSO stock solutions for biological testing .

Advanced Research Questions

Q. What computational methods predict the compound's binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand (optimized geometry via DFT at B3LYP/6-31G* level) and target protein (e.g., kinase or enzyme active site, PDB ID). Validate docking poses using RMSD clustering and MM/GBSA binding energy calculations .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with difluorophenyl fluorine atoms) using Schrödinger Phase .

Q. How do substituents on the phenyl ring affect biological activity?

- Methodological Answer :

- Comparative SAR Table :

- Synthetic Strategy : Introduce electron-withdrawing groups (e.g., CF₃, NO₂) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Q. What challenges exist in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Challenges : Low melting point (~120–130°C) and polymorphism due to flexible enamide linker.

- Solutions : Use slow vapor diffusion (ether into DCM solution) at 4°C. For SHELXT refinement, apply TWINABS to correct for pseudo-merohedral twinning. Anisotropic displacement parameters (ADPs) for fluorine atoms require high-resolution data (≤0.8 Å) .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

- Metabolite ID : Use HRMS (Q-TOF) to detect hydroxylation (M+16) or defluorination (M-18) products. Phase II metabolites (e.g., glucuronides) require β-glucuronidase treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.